molecular formula C11H11ClOS2 B1351268 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one CAS No. 41467-26-9

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

Cat. No.: B1351268
CAS No.: 41467-26-9
M. Wt: 258.8 g/mol
InChI Key: GPYHXBMRTUGLQA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and two methylsulfanyl groups attached to the prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can be synthesized through a Claisen-Schmidt condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific chemical properties, such as in the field of organic electronics.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is not fully understood. its biological activities are thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The presence of the 4-chlorophenyl group and the methylsulfanyl groups may allow the compound to bind to specific sites on proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but with a methoxy group instead of the methylsulfanyl groups.

    1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one: This compound lacks the methylsulfanyl groups, making it less reactive in certain chemical reactions.

Uniqueness: 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one is unique due to the presence of two methylsulfanyl groups, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in multiple fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYHXBMRTUGLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384541
Record name 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41467-26-9
Record name 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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